molecular formula C7H10F6O2 B14143479 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol CAS No. 3726-32-7

3,3,4,4,5,5-Hexafluoroheptane-2,6-diol

Cat. No.: B14143479
CAS No.: 3726-32-7
M. Wt: 240.14 g/mol
InChI Key: YSTYLRIOODUNKY-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is a chemical compound with the molecular formula C₇H₁₀F₆O₂. It is characterized by the presence of six fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol typically involves the fluorination of heptane-2,6-diol. The process requires specific reaction conditions, including the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms at the desired positions on the heptane backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced fluorination techniques to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5-Hexafluoroheptane-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into other fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexafluoroheptanone or hexafluoroheptanoic acid, while reduction can produce hexafluoroheptanol.

Scientific Research Applications

3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of other fluorinated compounds and materials.

    Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.

    Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.

    Industry: It is used in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 1,1,2,2-Tetrafluoroethane-1,2-diol
  • Perfluoroalkyl diols

Uniqueness

Compared to similar compounds, 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The positioning of the fluorine atoms enhances its stability and reactivity, making it particularly useful in applications requiring high-performance materials and reagents.

Properties

CAS No.

3726-32-7

Molecular Formula

C7H10F6O2

Molecular Weight

240.14 g/mol

IUPAC Name

3,3,4,4,5,5-hexafluoroheptane-2,6-diol

InChI

InChI=1S/C7H10F6O2/c1-3(14)5(8,9)7(12,13)6(10,11)4(2)15/h3-4,14-15H,1-2H3

InChI Key

YSTYLRIOODUNKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(C)O)(F)F)(F)F)(F)F)O

Origin of Product

United States

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